3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile
Description
3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound featuring a piperidine ring, a pyrazine moiety, and a benzonitrile group
Properties
IUPAC Name |
3-fluoro-4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c19-17-9-15(10-20)1-2-16(17)12-23-7-3-14(4-8-23)13-24-18-11-21-5-6-22-18/h1-2,5-6,9,11,14H,3-4,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKGGIMHDRUFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=C(C=C(C=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.
Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with the piperidine intermediate.
Incorporation of the Benzonitrile Group: The final step involves the coupling of the benzonitrile group to the piperidine-pyrazine intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile could be investigated for its potential as a therapeutic agent. Its structural components suggest it might interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their function or altering their activity. The piperidine and pyrazine moieties could facilitate binding to active sites, while the benzonitrile group might enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile: Similar structure but with a different fluorine position.
3-chloro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile: Chlorine instead of fluorine.
3-fluoro-4-({4-[(pyridin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile: Pyridine instead of pyrazine.
Uniqueness
The unique combination of a fluorine atom, a pyrazine moiety, and a benzonitrile group in 3-fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile distinguishes it from similar compounds. This specific arrangement may confer unique biological activities and chemical reactivity, making it a compound of interest for further research and development.
Biological Activity
3-Fluoro-4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile, identified by its CAS number 2549034-93-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 326.4 g/mol. The compound features a fluorobenzonitrile core linked to a piperidine moiety via a pyrazinyl ether, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2549034-93-5 |
| Molecular Formula | C₁₈H₁₉FN₄O |
| Molecular Weight | 326.4 g/mol |
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes involved in critical biological pathways. For instance, studies have shown that derivatives containing similar piperidine structures exhibit significant inhibition of tyrosinase, an enzyme crucial for melanin synthesis. The competitive inhibition mechanism suggests that these compounds can effectively bind to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity .
Antimelanogenic Activity
In vitro studies have demonstrated that related compounds exhibit antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. For example, the competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl] derivatives showed IC50 values significantly lower than traditional inhibitors like kojic acid, indicating a superior efficacy in inhibiting melanin production .
Study on Tyrosinase Inhibition
A detailed investigation into the inhibitory effects of various piperazine derivatives revealed that compounds structurally related to this compound demonstrated potent inhibition of Agaricus bisporus tyrosinase. The kinetic studies indicated that these compounds acted as competitive inhibitors with notable binding affinity, suggesting their potential application in treating hyperpigmentation disorders .
Pharmacological Evaluation
Further pharmacological evaluations highlighted the importance of structural modifications in enhancing biological activity. For instance, variations in the linker size and substituent groups on the aromatic rings significantly influenced the inhibitory potency against tyrosinase. Compounds with optimized structures achieved IC50 values in low micromolar ranges, underscoring the relevance of chemical design in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
